molecular formula C12H8BrNO2 B1291304 4'-Bromo-2-nitrobiphenyl CAS No. 35450-34-1

4'-Bromo-2-nitrobiphenyl

Cat. No. B1291304
CAS RN: 35450-34-1
M. Wt: 278.1 g/mol
InChI Key: SVAHHCNTAZYUAT-UHFFFAOYSA-N
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Patent
US09312502B2

Procedure details

Around bottom flask was charged with 4′-bromo-2-nitrobiphenyl (100 mmol) and triethyl phosphite (100 mL) and set to reflux under a nitrogen atmosphere for 24 hours. Upon cooling, the solvent was distilled off under vacuum, and the crude product was recrystallized from hot toluene to give 2-bromo-9H-carbazole in 40% yield.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1>P(OCC)(OCC)OCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:14][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from hot toluene

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2NC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.